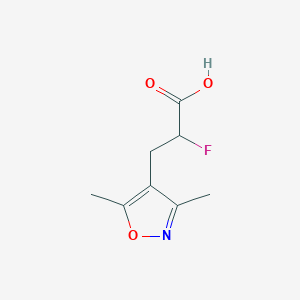

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

Vue d'ensemble

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid, also known as 3-Methyl-2-fluoropropanoic acid, is an organic compound with a molecular formula of C5H9FO2. It is a colorless solid that is soluble in water and has a strong odor. It has been used in a variety of scientific research applications, including as a substrate for the synthesis of various compounds, as a reagent in organic reactions, and as a catalyst in biochemistry and physiology.

Applications De Recherche Scientifique

Chiral Separation and Supercritical Fluid Chromatography (SFC)

A study by Wu et al. explored the resolution of racemic acids, including structures similar to 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid, using chiral supercritical fluid chromatography (SFC) without acidic additives. This method, utilizing methanol as a co-solvent, demonstrates an efficient approach to separate chiral carboxylic acids, potentially including derivatives of the specified compound, thereby impacting the throughput and solvent consumption in pharmaceutical analysis Wu et al., 2016.

Synthesis and Transformations

Prokopenko et al. described the synthesis of derivatives based on a similar structure, highlighting methods for functional derivative creation and subsequent transformations. Such research underlines the versatility of oxazol-4-yl compounds in synthesizing novel chemical entities with potential applications in material science or medicinal chemistry Prokopenko et al., 2010.

Optoelectronic Properties

Research by Abbas et al. on bicyclic oxazolidine compounds, which share a core resemblance to the specified acid, explored synthetic routes and characterized their optoelectronic properties. This work suggests potential applications of similar structures in developing materials with specific electronic or photophysical characteristics Abbas et al., 2018.

Photoisomerization Studies

A study by Nunes et al. on the photochemistry of 3,5-dimethylisoxazole, closely related to the target compound, unveiled the capture and characterization of elusive intermediates like nitrile ylides during photoisomerization. This research provides insights into the photochemical behavior of oxazolyl compounds, which could inform photopharmaceutical development or photostable material design Nunes et al., 2013.

EP2 and EP3 Agonist Discovery

Kinoshita et al. discovered potent dual EP2 and EP3 agonists with structures incorporating cyclic carbamate and fluorine, similar to the target compound. These findings highlight the therapeutic potential of such compounds in modulating prostaglandin receptors, which could lead to new treatments for inflammation or pain Kinoshita et al., 2016.

Mécanisme D'action

Target of Action

The primary target of the compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid is the bromodomain and extraterminal (BET) protein family . The BET protein family plays a crucial role in regulating gene transcription.

Mode of Action

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid acts as a potent and selective inhibitor of the BET protein family . It interacts with these proteins, inhibiting their function and leading to changes in gene transcription.

Result of Action

The molecular and cellular effects of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid’s action primarily involve changes in gene transcription due to the inhibition of the BET protein family . These changes can affect various cellular functions and processes.

Propriétés

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO3/c1-4-6(5(2)13-10-4)3-7(9)8(11)12/h7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPRLGYZZQRMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

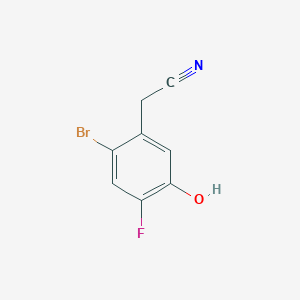

CC1=C(C(=NO1)C)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

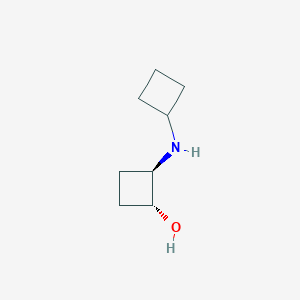

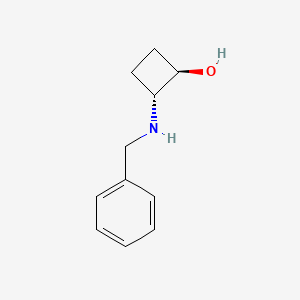

![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

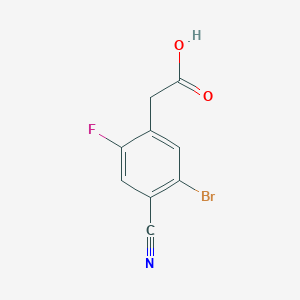

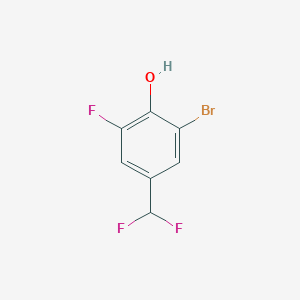

![2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B1484686.png)